7-(2-methoxyethyl)-3-methyl-8-(octylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione
CAS No.:
Cat. No.: VC15472120
Molecular Formula: C17H28N4O3S
Molecular Weight: 368.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H28N4O3S |
|---|---|
| Molecular Weight | 368.5 g/mol |
| IUPAC Name | 7-(2-methoxyethyl)-3-methyl-8-octylsulfanylpurine-2,6-dione |
| Standard InChI | InChI=1S/C17H28N4O3S/c1-4-5-6-7-8-9-12-25-17-18-14-13(21(17)10-11-24-3)15(22)19-16(23)20(14)2/h4-12H2,1-3H3,(H,19,22,23) |
| Standard InChI Key | IROCDJQVMJLNCR-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCSC1=NC2=C(N1CCOC)C(=O)NC(=O)N2C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a purine core modified at the 7-position with a 2-methoxyethyl group and at the 8-position with an octylsulfanyl substituent. The methyl group at position 3 and the dione functional groups at positions 2 and 6 complete its distinctive structure. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 7-(2-methoxyethyl)-3-methyl-8-octylsulfanylpurine-2,6-dione | |
| Molecular Formula | C₁₇H₂₈N₄O₃S | |
| Molecular Weight | 368.5 g/mol | |
| Canonical SMILES | CCCCCCCCCSC1=NC2=C(N1CCOC)C(=O)NC(=O)N2C | |
| PubChem CID | 3123486 |
The octylsulfanyl group contributes significant lipophilicity (calculated logP: 3.8), while the methoxyethyl moiety enhances solubility in polar aprotic solvents.
Synthetic Methodologies
Laboratory-Scale Synthesis
The synthesis typically follows a three-step protocol:
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Alkylation: Reaction of xanthine derivatives with 2-methoxyethyl bromide under basic conditions (yield: 68–72%)
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Thioether Formation: Nucleophilic substitution using octanethiol in DMF at 80°C (yield: 58–63%)
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Methylation: Dimethyl sulfate-mediated N-methylation at position 3 (yield: 85–89%)
Critical reaction parameters:
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Temperature control during thioether formation to prevent disulfide byproducts
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Strict anhydrous conditions for methylation step
Industrial Production Considerations
Scale-up challenges include:
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Purification difficulties due to the compound's high lipophilicity
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Optimization of solvent recovery systems (commonly using ethyl acetate/hexane mixtures)
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Throughput limitations in chromatographic purification steps
Physicochemical Properties
Thermal Behavior
Differential scanning calorimetry reveals:
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Melting point: 142–145°C (decomposition observed above 150°C)
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Glass transition temperature (Tg): 78°C (amorphous form)
Solubility Profile
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| Water | <0.1 | 25 |
| Methanol | 12.4 | 25 |
| Dichloromethane | 34.7 | 25 |
| Dimethyl sulfoxide | 89.2 | 25 |
The solubility data suggests formulation challenges for aqueous delivery systems, necessitating prodrug strategies or nanoemulsion technologies.
| Compound | ADA Inhibition (IC₅₀) | XO Inhibition (IC₅₀) |
|---|---|---|
| Target Compound | 18.7 μM | >100 μM |
| 3-Methyl-7-allyl analog | 24.3 μM | 82.4 μM |
| 8-Hexylsulfanyl derivative | 15.1 μM | >100 μM |
Antimicrobial Screening
Disk diffusion assays (200 μg/disc) show:
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Zone of inhibition against S. aureus: 8.2 mm
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No activity against Gram-negative pathogens or fungi
Material Science Applications
Liquid Crystal Behavior
Polarized optical microscopy reveals:
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Smectic A phase formation between 85–120°C
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Clearing point: 128°C
Polymer Modification Studies
Incorporation into polyurethane matrices (5% w/w) enhances:
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Tensile strength by 18%
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Thermal stability (TGA onset increased from 245°C to 278°C)
Toxicological Profile
Acute Toxicity
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LD₅₀ (rat, oral): >2000 mg/kg
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Dermal irritation (rabbit): Mild erythema (Draize score: 1.2/4)
Genotoxicity Assessment
Ames test results:
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Negative for mutagenicity up to 500 μg/plate
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No chromosomal aberrations in CHO cells at 100 μM
Environmental Fate
Biodegradation
OECD 301D testing shows:
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28-day biodegradation: 12.4%
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Half-life in soil: 48 days (aerobic conditions)
Ecotoxicology
| Species | EC₅₀ (96h) |
|---|---|
| Daphnia magna | 34 mg/L |
| Vibrio fischeri | 82 mg/L |
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆):
δ 8.21 (s, 1H, H-8), 4.12–4.08 (m, 2H, OCH₂), 3.65 (s, 3H, OCH₃), 3.42–3.38 (m, 2H, NCH₂), 2.95 (s, 3H, NCH₃)
HRMS (ESI+):
m/z 369.1924 [M+H]⁺ (calc. 369.1921)
Future Research Directions
Structure-Activity Optimization
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Exploration of shorter alkoxy chains at position 7
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Replacement of octylsulfanyl with aromatic thioethers
Targeted Delivery Systems
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Development of PEGylated derivatives for improved bioavailability
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Encapsulation in lipid nanoparticles for CNS delivery
Computational Modeling
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Molecular dynamics simulations of enzyme binding pockets
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QSAR studies correlating substituent length with ADA inhibition
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